molecular formula C20H26ClN3O4 B5044813 ethyl 4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-piperazinecarboxylate

ethyl 4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-piperazinecarboxylate

Cat. No.: B5044813
M. Wt: 407.9 g/mol
InChI Key: WRGBUVSTDOEONB-UHFFFAOYSA-N
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Description

“Ethyl 4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-piperazinecarboxylate” is a complex organic compound. It has a molecular formula of C20H28ClN3O3 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C1N(CC2=CC=C(Cl)C=C2)C(C(OC)=O)CNC1 . This indicates the presence of a piperidine and piperazine ring, a carbonyl group, and a chlorobenzyl group in the molecule.


Physical and Chemical Properties Analysis

This compound is a solid under normal conditions . Its molecular weight is 393.908 Da . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available sources.

Safety and Hazards

According to Sigma-Aldrich, this compound is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . The safety information provided includes the hazard statements H302 and the precautionary statements P301 + P312 + P330 .

Properties

IUPAC Name

ethyl 4-[1-[(4-chlorophenyl)methyl]-6-oxopiperidine-3-carbonyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN3O4/c1-2-28-20(27)23-11-9-22(10-12-23)19(26)16-5-8-18(25)24(14-16)13-15-3-6-17(21)7-4-15/h3-4,6-7,16H,2,5,8-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGBUVSTDOEONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2CCC(=O)N(C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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